tert-butyl (3S)-3-aminobutanoate CAS number
tert-butyl (3S)-3-aminobutanoate CAS number
An In-Depth Technical Guide to tert-Butyl (3S)-3-aminobutanoate
This guide provides a comprehensive technical overview of tert-butyl (3S)-3-aminobutanoate, a chiral building block of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its fundamental properties, synthesis, strategic applications, and analytical characterization, grounded in established scientific principles.
Core Identification and Properties
CAS Number: 161105-54-0 [1][2][3][4]
Tert-butyl (3S)-3-aminobutanoate is a chiral ester of β-aminobutyric acid. The "(3S)" designation defines the stereochemistry at the chiral center, making it a valuable precursor for stereospecific synthesis. The tert-butyl ester serves as a bulky, acid-labile protecting group for the carboxylic acid functionality, a feature that is heavily exploited in multi-step synthetic campaigns.
Physicochemical Data Summary
The key properties of this compound are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Source(s) |
| CAS Number | 161105-54-0 | [1][2][4] |
| Molecular Formula | C₈H₁₇NO₂ | [2][5] |
| Molecular Weight | 159.23 g/mol | |
| IUPAC Name | tert-butyl (3S)-3-aminobutanoate | [2][4] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Purity (Typical) | ≥94% (GC) | [2][5] |
| Specific Optical Rotation | +21° to +27° (c=1, CHCl₃, 20°C, 589 nm) | [3] |
| Refractive Index | 1.4230 to 1.4270 (20°C) | [2][3] |
| SMILES | CC(CC(=O)OC(C)(C)C)N | [2][4] |
| InChI Key | BFFNZGWJTHWUMY-LURJTMIESA-N | [2] |
Synthesis Strategy and Experimental Protocol
The synthesis of tert-butyl (3S)-3-aminobutanoate is most commonly achieved through the acid-catalyzed esterification of (S)-3-aminobutanoic acid. The core challenge in this transformation is the installation of the sterically hindered tert-butyl group without racemization of the chiral center.
Mechanistic Rationale
Direct esterification with tert-butanol is inefficient. A more effective strategy involves the generation of a tert-butyl cation (or a related electrophilic species) in the presence of the carboxylic acid. This is typically accomplished using a strong acid catalyst and a source of isobutylene or tert-butanol. The tert-butyl group serves as an excellent protecting group because it is stable to a wide range of nucleophilic and basic conditions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid), regenerating the carboxylic acid. This orthogonality is critical in complex syntheses where other protecting groups (like Boc or Cbz on the amine) must remain intact.
Representative Synthesis Workflow
The following diagram outlines the key steps in a common laboratory-scale synthesis.
Caption: General workflow for the synthesis of tert-butyl (3S)-3-aminobutanoate.
Detailed Experimental Protocol: Acid-Catalyzed Esterification
This protocol is a representative method adapted from general procedures for tert-butyl ester synthesis.[6][7]
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and condenser, add (S)-3-aminobutanoic acid (1.0 eq).
-
Solvent and Reagent Addition: Suspend the amino acid in a suitable anhydrous solvent such as dioxane. Add an excess of tert-butanol (e.g., 5-10 eq).
-
Catalyst Introduction: Cool the mixture in an ice bath to 0-5°C. Slowly add a catalytic amount of concentrated sulfuric acid or a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture again in an ice bath. Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure product.
Application in Drug Discovery and Development
The utility of tert-butyl (3S)-3-aminobutanoate stems from its dual functionality: a stereodefined amine and a protected carboxylate on a flexible butane scaffold.
Role as a Chiral Building Block
The (3S) stereocenter is a key element for creating molecules that interact specifically with biological targets like enzymes or receptors. For instance, the enantiomeric (R)-3-aminobutanoic acid derivatives are used in the preparation of inhibitors for human sirtuin 5 deacylase, highlighting the importance of this structural motif in bioactive compounds.[8] Similarly, the related chiral intermediate (R)-3-aminobutanol is a known precursor for the synthesis of the HIV integrase inhibitor Dolutegravir.[9] The (3S) enantiomer serves as a crucial building block for accessing the opposite stereochemical space in drug discovery programs.
The tert-Butyl Ester: A Strategic Protecting Group
In medicinal chemistry, the tert-butyl group is a common motif, though it can be susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, often leading to hydroxylation.[10][11] When used as an ester, its primary role is not for bioactivity but for chemical protection.
-
Increased Lipophilicity: The ester increases the overall lipophilicity of the intermediate, improving its solubility in organic solvents used during synthesis.
-
Acid-Labile Cleavage: The key advantage is its selective removal. The ester is stable to basic (e.g., saponification with NaOH) and hydrogenolysis conditions that would cleave benzyl esters. However, it is readily cleaved by strong acids like trifluoroacetic acid (TFA), often in dichloromethane, at room temperature. This allows for deprotection of the carboxylic acid late in a synthetic sequence without disturbing other sensitive functionalities.
The following diagram illustrates the logical relationship of the tert-butyl ester in a synthetic strategy.
Caption: Strategic use of the tert-butyl ester as a protecting group.
Analytical Characterization and Quality Control
Confirming the identity and purity of tert-butyl (3S)-3-aminobutanoate is essential. A multi-pronged analytical approach is standard.
Purity Assessment by Gas Chromatography (GC)
As indicated by suppliers, GC is a primary method for assessing the purity of this volatile compound.[2][5]
Protocol: Purity Analysis by GC
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column (e.g., Chirasil-DEX CB) is recommended to confirm enantiomeric purity, while a standard non-polar column (e.g., DB-5 or HP-5) is suitable for assessing chemical purity.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Injection: Inject 1 µL of the sample into the GC inlet.
-
GC Conditions (Typical):
-
Inlet Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
-
Data Analysis: The purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum should show a characteristic singlet at ~1.45 ppm for the nine protons of the tert-butyl group, along with multiplets for the CH and CH₂ protons of the butanoate backbone.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecular ion [M+H]⁺, confirming the molecular weight.
Safety and Handling
Tert-butyl (3S)-3-aminobutanoate is classified as a corrosive substance.
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. In case of skin contact, wash immediately with plenty of water. Seek immediate medical attention for any exposure.[2]
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7021083, tert-butyl (3S)-3-aminobutanoate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7018832, tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4192171, tert-Butyl 3-aminopropanoate. [Link]
-
Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]
-
Fisher Scientific. tert-Butyl (3S)-3-aminobutanoate, 95%, Thermo Scientific Chemicals. [Link]
-
ResearchGate. Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. [Link]
- Google Patents. CN110683960A - Synthesis method of (R) -3-aminobutanol.
-
Der Pharma Chemica. Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. [Link]
-
National Center for Biotechnology Information. Metabolically Stable tert-Butyl Replacement. [Link]
-
Hypha Discovery. Metabolism of t-butyl groups in drugs. [Link]
-
PubMed. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. [Link]
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